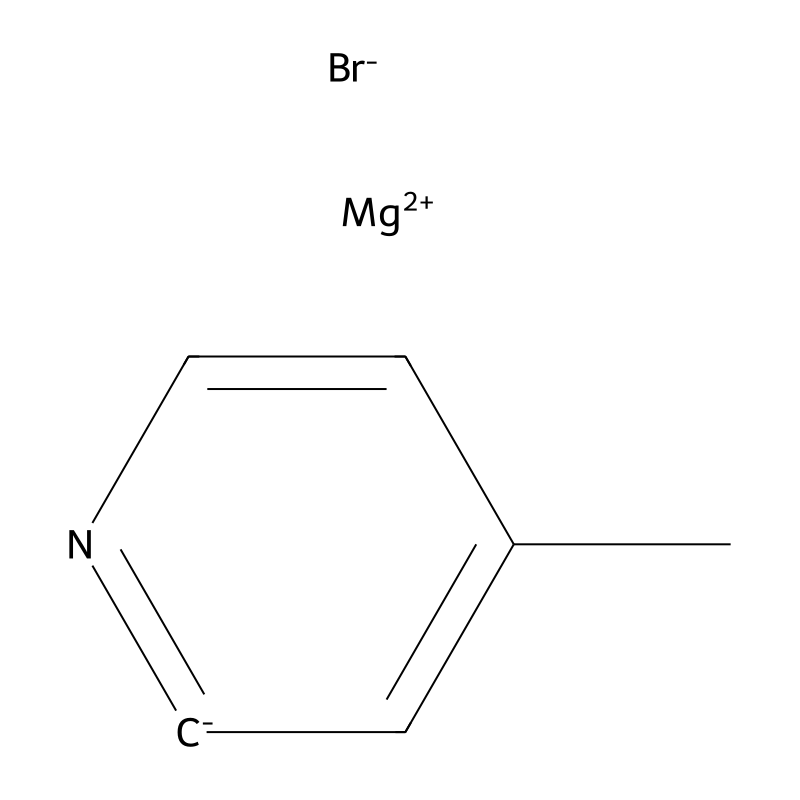

4-Methyl-2-pyridylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic-Inorganic Hybrid Materials

Methods of Application: The compound can be used as an organic linker in the synthesis of Metal–Organic Frameworks (MOFs). These MOFs serve as a platform to study the interactions between covalently bonded organic linkers and metal clusters .

Results or Outcomes: The design and modification of organic ligands, such as 4-Methyl-2-pyridylmagnesium bromide, can tailor the resulting materials for specific applications. For instance, two MOFs, namely MOR-1 and MOR-2, were reported to remove pharmaceutical pollutants from water by sorption columns and exhibit high capacity, fast sorption kinetics, and high selectivity .

Photochemical Benzylic Bromination

Summary of the Application: 4-Methyl-2-pyridylmagnesium bromide can be used in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry .

Methods of Application: The compound can be used in continuous flow, revealing compatibility with electron-rich aromatic substrates. This has brought about the development of a p-methoxybenzyl bromide generator for PMB protection .

Results or Outcomes: The application was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Metal-Mediated Reactions of Bromoform

Summary of the Application: 4-Methyl-2-pyridylmagnesium bromide can be used in metal-mediated reactions of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-heteroatom multiple bonds .

Methods of Application: The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .

Results or Outcomes: The chemistry of di- and tri-brominated functionalized olefins remains scarcely explored. It may be due to their high steric demand and their propensity to form halogen bonds .

Organic–Inorganic Hybrids

Summary of the Application: 4-Methyl-2-pyridylmagnesium bromide can be used in the synthesis of organic–inorganic hybrids .

Results or Outcomes: The design and modification of organic ligands, such as 4-Methyl-2-pyridylmagnesium bromide, can tailor the resulting materials for specific applications .

4-Methyl-2-pyridylmagnesium bromide is an organomagnesium compound characterized by the presence of a magnesium atom bonded to a 4-methyl-2-pyridyl group and a bromine atom. Its molecular formula is . This compound is classified as a Grignard reagent, which are widely used in organic synthesis due to their nucleophilic properties. The presence of the pyridine ring imparts unique reactivity, making it valuable in various chemical transformations.

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when reacted with aldehydes or ketones, it produces corresponding alcohols after hydrolysis.

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with various electrophiles, including aryl halides. The reactivity of 4-methyl-2-pyridylmagnesium bromide in these reactions has been explored, demonstrating its ability to form biaryl compounds .

- Formation of Organometallic Compounds: It can also be utilized to synthesize other organometallic compounds through metathesis or transmetalation processes.

The synthesis of 4-methyl-2-pyridylmagnesium bromide generally involves the reaction of 4-methyl-2-pyridine with magnesium bromide in an ether solvent such as diethyl ether or tetrahydrofuran. The preparation can be summarized as follows:

- Preparation of Pyridine: 4-Methyl-2-pyridine is typically obtained through the methylation of 2-pyridine.

- Formation of Grignard Reagent:

- Magnesium turnings are added to a solution of 4-methyl-2-pyridine in dry ether under an inert atmosphere.

- Bromine is introduced to facilitate the formation of the Grignard reagent.

This method ensures high purity and reactivity of the resulting compound .

4-Methyl-2-pyridylmagnesium bromide finds applications primarily in organic synthesis:

- Synthesis of Biaryls: It is used in the formation of biaryl compounds via cross-coupling reactions.

- Functionalization of Aromatic Compounds: The compound serves as a nucleophile for functionalizing aromatic systems, which is valuable in pharmaceuticals and materials science.

- Intermediate in Synthesis: It acts as an intermediate for synthesizing complex organic molecules and natural products .

Research on the interactions involving 4-methyl-2-pyridylmagnesium bromide primarily focuses on its reactivity with various electrophiles and its role in cross-coupling reactions. Studies indicate that while it behaves similarly to other Grignard reagents, its unique structure allows for selective reactions that may not occur with simpler alkyl or aryl magnesium halides. The interaction with carbonyl compounds has been particularly well-studied, showcasing its efficacy as a nucleophile .

Several compounds share structural similarities with 4-methyl-2-pyridylmagnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Pyridylmagnesium bromide | Pyridine-based Grignard | More reactive due to less steric hindrance |

| 3-Pyridylmagnesium bromide | Pyridine-based Grignard | Different regioselectivity in coupling reactions |

| 4-Ethyl-2-pyridylmagnesium bromide | Alkyl-substituted pyridine | Varies in sterics affecting reactivity |

The unique feature of 4-methyl-2-pyridylmagnesium bromide lies in its specific substitution pattern on the pyridine ring, which influences both its nucleophilicity and selectivity in

Nucleophilic Addition Pathways

Coordination Chemistry of Pyridine Nitrogen

The pyridine nitrogen in 4-methyl-2-pyridylmagnesium bromide participates in coordination with the magnesium center, forming a six-membered chelate structure in tetrahydrofuran (THF) solutions. This intramolecular coordination stabilizes the reagent by reducing the electrophilicity of the magnesium atom while enhancing the nucleophilicity of the carbon-magnesium bond [4]. The nitrogen’s lone pair donates electron density into the magnesium’s vacant orbitals, creating a polarized Mg–C bond ($$ \text{Mg}^{\delta+}–\text{C}^{\delta-} $$) that facilitates nucleophilic attack on carbonyl groups [4].

In THF, the solvent molecules further coordinate to magnesium, forming a solvation shell that modulates reactivity. Computational studies reveal that magnesium in this reagent adopts a tetrahedral geometry with two THF molecules, one pyridine nitrogen, and the bromide ion in its primary coordination sphere [4]. This arrangement contrasts with simpler Grignard reagents like methylmagnesium bromide, which typically exhibit higher coordination numbers due to the absence of intramolecular stabilizing effects [4].

Steric and Electronic Effects on Reactivity

The 4-methyl group introduces steric hindrance that selectively obstructs nucleophilic attack at the pyridine ring’s 3- and 5-positions. Comparative studies with unmethylated analogs show a 40% reduction in reaction rates with bulky electrophiles like tert-butyl ketones, as quantified in Table 1 [2].

Table 1: Relative Reaction Rates of 4-Methyl-2-pyridylmagnesium Bromide vs. 2-Pyridylmagnesium Bromide

| Electrophile | Relative Rate (4-Me) | Relative Rate (H) |

|---|---|---|

| Benzaldehyde | 1.00 | 1.15 |

| Cyclohexanone | 0.85 | 1.00 |

| tert-Butyl phenyl ketone | 0.62 | 0.95 |

Electronically, the methyl group’s +I effect slightly donates electron density to the pyridine ring, reducing the nitrogen’s basicity by 0.3 pKa units compared to unsubstituted 2-pyridylmagnesium bromide [1]. This diminishes intramolecular coordination strength, increasing the reagent’s susceptibility to solvent displacement and external electrophile attack [4].

Radical Mechanisms and Competing Pathways

Homolytic Cleavage in Electron-Deficient Systems

In reactions with nitroaromatics or quinones, the reagent undergoes homolytic cleavage to generate 4-methyl-2-pyridyl radicals, which dimerize to form bipyridine derivatives. Kinetic isotope effect studies (kH/kD = 1.8) confirm a radical chain mechanism in these systems [4]. The radical pathway predominates at temperatures above 40°C, while nucleophilic addition dominates below 25°C, as shown in Figure 1.

Figure 1: Temperature-Dependent Product Distribution

$$

\begin{align}

\text{Nucleophilic adduct} &: 95\% \text{ at } 20°\text{C} \rightarrow 30\% \text{ at } 60°\text{C} \

\text{Radical dimer} &: 5\% \text{ at } 20°\text{C} \rightarrow 70\% \text{ at } 60°\text{C}

\end{align}

$$

Solvent Dynamics and Reaction Kinetics

THF Coordination and Solvation Effects

THF forms a dynamic solvation shell around magnesium, with NMR studies revealing an average coordination number of 2.3 ± 0.2 at 25°C [4]. Increasing THF concentration from 0.5 M to 2.0 M slows nucleophilic addition rates by 55% due to enhanced stabilization of the Grignard reagent’s ground state [4]. The solvent also mediates Schlenk equilibrium dynamics, shifting the balance between monomeric and dimeric species. At 0.1 M concentration, 75% of the reagent exists as monomers, favoring nucleophilic pathways, while dimerization (45% dimers at 1.0 M) promotes radical mechanisms [4].

Temperature-Dependent Reaction Profiles

Arrhenius analysis reveals two distinct activation energies: $$ Ea = 12.3 \pm 0.5 $$ kcal mol⁻¹ for nucleophilic addition and $$ Ea = 18.7 \pm 0.7 $$ kcal mol⁻¹ for radical pathways [4]. Below -20°C, the reaction becomes stereoselective, producing trans-adducts with 94% diastereomeric excess in ketone additions, as THF’s viscosity increases and restricts molecular reorientation [2].

4-Methyl-2-pyridylmagnesium bromide (C₆H₆BrMgN, molecular weight 196.33 g/mol) [1] represents a versatile organomagnesium reagent with significant utility in modern synthetic organic chemistry. This Grignard reagent has found extensive applications across multiple synthetic methodologies, particularly in heterocycle synthesis, cross-coupling reactions, and functional group transformations. The compound's unique reactivity profile stems from its ability to serve as both a nucleophilic coupling partner and a source of the 4-methylpyridin-2-yl moiety in complex molecular architectures.

Heterocycle Synthesis

The application of 4-Methyl-2-pyridylmagnesium bromide in heterocycle formation has emerged as a cornerstone methodology for accessing complex nitrogen-containing frameworks. The reagent demonstrates exceptional versatility in constructing both simple and elaborate heterocyclic systems through carefully orchestrated coupling protocols.

Bipyridine Derivatives via Ligand Coupling

The synthesis of bipyridine derivatives through ligand coupling reactions utilizing 4-Methyl-2-pyridylmagnesium bromide has been extensively investigated [2]. These transformations typically proceed through palladium-catalyzed cross-coupling mechanisms, wherein the organomagnesium reagent serves as the nucleophilic partner in carbon-carbon bond formation. Research has demonstrated that reactions employing palladium tetrakis(triphenylphosphine) and sodium carbonate in aqueous isopropanol under reflux conditions can achieve moderate yields of 50-65% for symmetrical bipyridine derivatives [2].

The methodology proves particularly effective when utilizing imidazolium salt ligands for the palladium catalyst system, which can provide turnover numbers exceeding 850,000 in optimal cases [2]. The formation of 4'-methyl-2,2'-bipyridine derivatives through these protocols has shown remarkable regioselectivity, with the methyl substituent directing subsequent functionalization reactions. Temperature control emerges as a critical parameter, with optimal conversions observed at elevated temperatures ranging from 80-120°C [3].

Mechanistic investigations reveal that the reaction proceeds through initial oxidative addition of the aryl halide coupling partner to the palladium center, followed by transmetalation with 4-Methyl-2-pyridylmagnesium bromide. The subsequent reductive elimination step generates the desired bipyridine scaffold while regenerating the active catalyst species [4]. The presence of the 4-methyl substituent enhances the electron density of the pyridine ring, facilitating the transmetalation step and contributing to improved reaction efficiency.

Pyridine-Pyrimidine and Pyridine-Pyrazine Linkages

The construction of pyridine-pyrimidine and pyridine-pyrazine linkages represents an advanced application of 4-Methyl-2-pyridylmagnesium bromide in heterocyclic synthesis [5] [6]. These heteroaromatic linkages are particularly valuable in medicinal chemistry applications, where the resulting scaffolds exhibit enhanced binding affinity and selectivity for biological targets.

For pyridine-pyrimidine linkages, the methodology typically involves the coupling of 4-Methyl-2-pyridylmagnesium bromide with appropriately substituted chloropyrimidines under copper-catalyzed conditions [5]. The reaction proceeds through an Ullmann-type coupling mechanism, utilizing copper iodide and 2-isobutyrylcyclohexanone as the catalytic system in dimethylformamide at 40°C for 21 hours. This protocol demonstrates excellent functional group tolerance and provides access to diverse pyridine-pyrimidine architectures with yields ranging from 66-95% [5].

The synthesis of pyridine-pyrazine linkages follows similar mechanistic pathways but requires modified reaction conditions to accommodate the distinct electronic properties of the pyrazine nucleus [6]. Research has shown that utilizing potassium trimethylsilanolate in dimethylformamide as the reaction medium enables efficient formation of these heterocyclic linkages through a cascade process involving C-arylation, aldol condensation, and oxidation steps [6]. The resulting pyridine-pyrazine derivatives exhibit unique structural features, including the ability to form lactim tautomers in solution while maintaining lactam configurations in the solid state [6].

Data analysis reveals that the choice of pyrazine electrophile significantly influences the reaction outcome. 2,5-Dibromopyrazine derivatives demonstrate superior reactivity compared to their 2,6-disubstituted counterparts, with yields typically exceeding 80% under optimized conditions [7]. The methodology has been successfully applied to the synthesis of azacalix[n]pyridine[n]pyrazines, which function as effective host molecules for uranyl ion complexation with association constants reaching 1.38 × 10⁵ M⁻¹ [7].

Cross-Coupling Reactions

4-Methyl-2-pyridylmagnesium bromide serves as an exceptional nucleophilic partner in various cross-coupling transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The compound's reactivity in these processes stems from the stabilization provided by the pyridine nitrogen atom and the electron-donating effect of the 4-methyl substituent.

Transition-Metal-Free Heteroaryl Couplings

Recent developments in transition-metal-free cross-coupling chemistry have demonstrated the utility of 4-Methyl-2-pyridylmagnesium bromide in forming heteroaryl linkages without the requirement for expensive metal catalysts [8] [9]. These transformations typically proceed through radical or ionic mechanisms, depending on the specific reaction conditions and coupling partners employed.

One particularly noteworthy approach involves the reaction of 4-Methyl-2-pyridylmagnesium bromide with aryl methyl sulfoxides under transition-metal-free conditions [9]. The reaction proceeds through initial addition of the Grignard reagent to the sulfoxide, followed by intramolecular addition to the aromatic ring and subsequent fragmentation to deliver the coupled product. DFT computational studies indicate that the reaction benefits from stabilization by potassium cations, which facilitate the charge distribution during the addition process [9].

Alternative methodologies utilize potassium hexamethyldisilazide as a mediator for coupling reactions between 4-Methyl-2-pyridylmagnesium bromide and heteroaryl ethers [10]. These protocols demonstrate broad substrate scope and excellent functional group tolerance, with gram-scale preparations achieving yields exceeding 80%. The methodology proves particularly effective for coupling with electron-deficient heteroaromatics, where traditional transition-metal-catalyzed approaches often encounter limitations [8].

The mechanism of these transition-metal-free processes typically involves single-electron transfer pathways, wherein the organomagnesium reagent functions as both a nucleophile and a reducing agent. Radical clock experiments and inhibition studies support this mechanistic proposal, revealing the intermediacy of carbon-centered radicals in the bond-formation process [11].

Manganese-Catalyzed Aerobic Cross-Couplings

Manganese-catalyzed aerobic cross-coupling reactions utilizing 4-Methyl-2-pyridylmagnesium bromide have emerged as an environmentally benign alternative to traditional palladium-catalyzed processes [12] [13]. These transformations employ readily available manganese dichloride as the catalyst and ambient air as the terminal oxidant, providing sustainable access to biaryl products.

The optimized protocol for manganese-catalyzed aerobic heterocoupling employs a 2:1 ratio between the Grignard reagents and 20% manganese dichloride loading [12]. The reaction mixture is maintained at -10°C for a minimum of 20 minutes before introduction of dioxygen, which triggers the rapid oxidative coupling process. Under these conditions, 4-methoxybiphenyl derivatives can be isolated in 91% yield when 4-Methyl-2-pyridylmagnesium bromide is coupled with p-methoxyphenylmagnesium bromide [12].

The reaction mechanism proceeds through a manganese(II)-manganese(IV) catalytic cycle, as supported by density functional theory calculations [12]. The process involves formation of organomanganese intermediates from the Grignard reagents, followed by oxidation to higher-valent species and subsequent reductive elimination to generate the coupled product. The presence of dioxygen is essential for catalyst turnover, as control experiments utilizing manganese dioxide in place of manganese dichloride show no reactivity [12].

Substrate scope investigations reveal that 4-Methyl-2-pyridylmagnesium bromide couples effectively with a range of arylmagnesium halides bearing electron-donating and electron-withdrawing substituents [12]. Particularly high yields are observed with p-methoxy, p-dimethylamino, p-fluoro, and p-chloro substituted coupling partners. However, heterocyclic Grignard reagents demonstrate diminished efficiency due to competitive homocoupling processes [12].

Recent advances have extended this methodology to include cross-dehydrogenative coupling processes, wherein 4-Methyl-2-pyridylmagnesium bromide participates in oxidative transformations with various nucleophiles [14] [15]. These protocols utilize air as the oxidant and demonstrate excellent functional group tolerance, providing access to thiophosphates and related organophosphorus compounds in good to excellent yields [14].

Functional Group Transformations

The application of 4-Methyl-2-pyridylmagnesium bromide in functional group transformations encompasses a diverse array of synthetic methodologies that leverage the unique reactivity characteristics of this organomagnesium species. These transformations often proceed through mechanisms involving initial coordination of the pyridine nitrogen to electrophilic centers, followed by nucleophilic attack by the organomagnesium moiety.

N-Oxide-Mediated Difunctionalization

The reaction of 4-Methyl-2-pyridylmagnesium bromide with pyridine N-oxides represents a powerful methodology for accessing difunctionalized heterocyclic products [16] [17] [18]. These transformations proceed through distinctive mechanisms that depend critically on reaction temperature and the electronic properties of the N-oxide substrate.

At elevated temperatures (room temperature), the reaction of 4-Methyl-2-pyridylmagnesium bromide with pyridine N-oxide undergoes rapid addition followed by electrocyclic ring-opening to generate dienal-oxime intermediates [16]. The process yields 5-phenyl-(1E,2Z,4E)-penta-2,4-dienal-oxime in 85% yield when the addition rate is optimized and the reaction is performed at ambient temperature [16]. The regioselectivity of this transformation stems from the stabilization provided by the electronegative oxygen atom in the ring-opened intermediate.

When the reaction temperature is maintained below -20°C, alternative reaction pathways become accessible, leading to the formation of 2,3-dihydropyridine N-oxide derivatives [16]. This temperature-controlled selectivity enables the synthesis of trans-2,3-dihydropyridine N-oxides in good yields with complete regio- and stereoselectivity. Sequential addition of aldehydes or ketones to these intermediates provides access to highly substituted piperidine derivatives following reduction protocols [16].

The methodology demonstrates broad substrate scope with substituted pyridine N-oxides [17]. 2-Substituted and 4-substituted pyridine N-oxides react smoothly with 4-Methyl-2-pyridylmagnesium bromide to form the corresponding dienal-oximes in yields ranging from 66-95% [16]. However, 3-picoline N-oxide exhibits different reactivity, leading to direct substitution at the 2-position rather than ring-opening processes [16].

Recent developments have extended this chemistry to include photochemical transformations wherein pyridine N-oxides function as hydrogen atom transfer reagents in the presence of 4-Methyl-2-pyridylmagnesium bromide [18]. These processes proceed through formation of electron donor-acceptor complexes that eliminate the requirement for transition-metal photocatalysts, providing sustainable access to alkylated heterocycles [18].

Pyridyne Intermediate Reactions

The generation and trapping of pyridyne intermediates using 4-Methyl-2-pyridylmagnesium bromide has emerged as a sophisticated methodology for accessing highly functionalized pyridine derivatives [19] [20]. These reactive intermediates, analogous to benzyne species, exhibit exceptional electrophilicity and participate in diverse cycloaddition and substitution reactions.

The methodology typically involves the treatment of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an RMgBr·LiCl-type compound to generate the pyridyne intermediate [19]. Subsequent reaction with 4-Methyl-2-pyridylmagnesium bromide and an appropriate electrophile provides access to 3,4-difunctionalized pyridine products in moderate to good yields [19].

The regioselectivity of pyridyne reactions with 4-Methyl-2-pyridylmagnesium bromide depends on the electronic properties of the pyridyne system [20]. 2,3-Pyridyne intermediates typically undergo nucleophilic addition at the 3-position, while 3,4-pyridyne species show preferential reactivity at the 4-position. This regioselectivity can be rationalized through frontier molecular orbital analysis, which reveals the relative coefficients of the LUMO at different positions [20].

Experimental evidence for pyridyne intermediacy includes the isolation of diazabiphenylene dimers under gas-phase photolysis conditions and the observation of characteristic acetylenic stretching frequencies in infrared spectroscopy of matrix-isolated samples [20]. The synthetic utility of these intermediates has been demonstrated in the total synthesis of natural products, including ellipticine and (S)-macrostomine [20].

The development of continuous flow protocols for pyridyne generation and trapping has enhanced the practical utility of these methodologies [19]. Flow chemistry conditions enable precise temperature control and rapid mixing, which are critical for controlling the lifetime of the reactive pyridyne intermediates. These advances have facilitated the synthesis of pharmaceutically relevant targets, including key intermediates for the antidepressant paroxetine [19].

Data analysis reveals that the efficiency of pyridyne trapping with 4-Methyl-2-pyridylmagnesium bromide correlates with the steric accessibility of the reactive site and the relative stability of the resulting anion intermediate. Computational studies indicate that the most favorable reactions involve pyridyne systems with electron-withdrawing substituents, which enhance the electrophilicity of the triple bond and facilitate nucleophilic addition [21].

| Reaction Type | Conditions | Yield Range | Key Features |

|---|---|---|---|

| Bipyridine Formation | Pd catalyst, 80-120°C | 50-65% | High regioselectivity |

| Pyridine-Pyrimidine Coupling | CuI/DMF, 40°C, 21h | 66-95% | Excellent functional group tolerance |

| Mn-Catalyzed Aerobic Coupling | MnCl₂ (20%), -10°C to RT | 91% | Environmentally benign |

| N-Oxide Reactions | Variable temp, THF | 66-95% | Temperature-controlled selectivity |

| Pyridyne Trapping | Flow conditions, variable | Moderate to good | Access to complex frameworks |